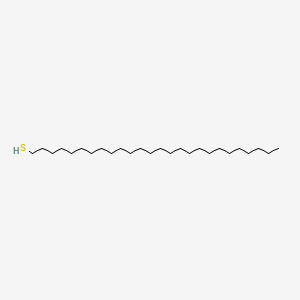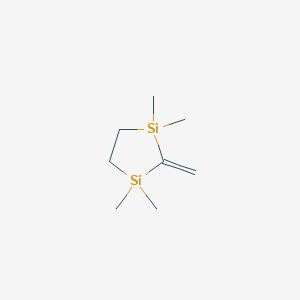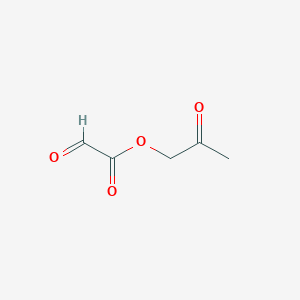
2-Oxopropyl oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Oxopropyl oxoacetate can be synthesized through several methods. One common approach involves the esterification of pyruvic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CH3COCOOH+(CH3CO)2O→CH3COCOOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where pyruvic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxopropyl oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction of the keto group can yield 2-hydroxypropyl oxoacetate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxypropyl oxoacetate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxopropyl oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving keto and ester groups.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.
Industry: It is used in the production of fragrances and flavorings due to its ability to release volatile compounds upon decomposition.
Mecanismo De Acción
The mechanism of action of 2-oxopropyl oxoacetate involves its reactivity with nucleophiles and electrophiles. The keto group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution. These reactions are facilitated by the presence of catalysts or specific enzymes in biological systems.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as esterases and dehydrogenases, leading to its conversion into other metabolites. These interactions are crucial for its potential use as a prodrug.
Comparación Con Compuestos Similares
2-Oxopropyl acetate: Similar in structure but lacks the additional keto group.
Ethyl oxoacetate: Contains an ethyl group instead of a propyl group.
Methyl oxoacetate: Contains a methyl group instead of a propyl group.
Uniqueness: 2-Oxopropyl oxoacetate is unique due to the presence of both keto and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
69077-86-7 |
|---|---|
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
2-oxopropyl 2-oxoacetate |
InChI |
InChI=1S/C5H6O4/c1-4(7)3-9-5(8)2-6/h2H,3H2,1H3 |
Clave InChI |
IOOQOJULHSGTSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)

![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
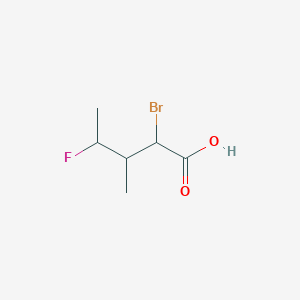

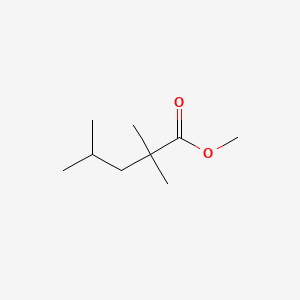
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
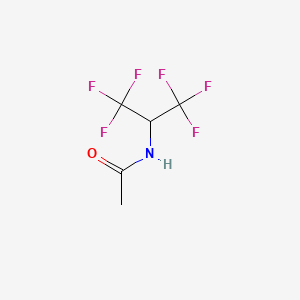

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
